![molecular formula C20H16N4O3S2 B2370550 N-(4-Ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophen-2-carboxamid CAS No. 899964-12-6](/img/structure/B2370550.png)
N-(4-Ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophen-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H16N4O3S2 and its molecular weight is 424.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Studies have shown that compounds similar to N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide exhibit antimicrobial properties. For instance, derivatives containing thiazole and thiophene rings have been evaluated for their effectiveness against various bacterial strains and fungi.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research indicates that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Neuropharmacological Effects
Research into related compounds suggests that they may modulate dopamine receptors, particularly the D2 subtype, which is implicated in several neurological disorders.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives demonstrated their efficacy against resistant bacterial strains. The results indicated that compounds with similar structural motifs to N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide showed promising results in inhibiting bacterial growth, suggesting potential for further development as antimicrobial agents.
Case Study 2: Anticancer Activity
In vitro studies on derivatives of this compound have shown significant anticancer activity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further investigation in cancer therapeutics.
Wirkmechanismus
Target of Action
The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation . The compound has shown the highest IC50 values for COX-1 inhibition .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins . This leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response .
Pharmacokinetics
The compound’s effectiveness in inhibiting cox-1 and cox-2 suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in inflammation due to decreased production of prostaglandins . This can lead to a reduction in symptoms associated with inflammation, such as pain and swelling .
Biologische Aktivität
N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide, with the CAS number 899964-12-6, is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
The molecular formula of this compound is C20H16N4O3S2 with a molecular weight of 424.5 g/mol. The structure includes multiple functional groups that contribute to its biological activity, including a benzothiazole moiety and a thiophene ring.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antibacterial Activity : Compounds in the benzothiazole family have shown promising antibacterial effects against various pathogens.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects : Certain analogs have been noted for their ability to inhibit inflammatory pathways.
Antibacterial Activity
A study on related benzothiazole compounds highlighted their effectiveness against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can enhance this activity. For instance, derivatives with nitro and thiophene substitutions showed significant inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies have demonstrated that compounds similar to N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide exhibit cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). One study reported an IC50 value of 0.5 µM when combined with sorafenib, indicating a potential for use in combination therapies .
Anti-inflammatory Effects
Research has shown that certain benzothiazole derivatives can inhibit key inflammatory markers, such as TNF-alpha and IL-6, in cellular models. This suggests a mechanism through which these compounds could be used to manage inflammatory diseases .
Case Studies
Study | Compound Tested | Biological Activity | Results |
---|---|---|---|
1 | Benzothiazole Derivative A | Antibacterial | Effective against E. coli, MIC = 32 µg/mL |
2 | Benzothiazole Derivative B | Anticancer (MCF-7) | IC50 = 0.5 µM when combined with sorafenib |
3 | Benzothiazole Derivative C | Anti-inflammatory | Inhibited TNF-alpha production by 70% |
Eigenschaften
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c1-2-13-6-5-8-15-18(13)22-20(29-15)23(12-14-7-3-4-11-21-14)19(25)16-9-10-17(28-16)24(26)27/h3-11H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRMXYCDVCGSPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.